4-benzoyl-1H-imidazole-5-carboxylic acid 4-benzoyl-1H-imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 313968-01-3
VCID: VC4597466
InChI: InChI=1S/C11H8N2O3/c14-10(7-4-2-1-3-5-7)8-9(11(15)16)13-6-12-8/h1-6H,(H,12,13)(H,15,16)
SMILES: C1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)O
Molecular Formula: C11H8N2O3
Molecular Weight: 216.196

4-benzoyl-1H-imidazole-5-carboxylic acid

CAS No.: 313968-01-3

Cat. No.: VC4597466

Molecular Formula: C11H8N2O3

Molecular Weight: 216.196

* For research use only. Not for human or veterinary use.

4-benzoyl-1H-imidazole-5-carboxylic acid - 313968-01-3

Specification

CAS No. 313968-01-3
Molecular Formula C11H8N2O3
Molecular Weight 216.196
IUPAC Name 4-benzoyl-1H-imidazole-5-carboxylic acid
Standard InChI InChI=1S/C11H8N2O3/c14-10(7-4-2-1-3-5-7)8-9(11(15)16)13-6-12-8/h1-6H,(H,12,13)(H,15,16)
Standard InChI Key XQMLPKHBEYBLNT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)O

Introduction

Structural and Physicochemical Properties

The compound’s imidazole ring adopts a planar conformation, with the benzoyl and carboxylic acid groups positioned ortho to each other. Key physicochemical parameters include:

PropertyValueSource
Molecular Weight216.19 g/mol
Melting Point231–233°C (decomposes)
SolubilitySparingly soluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)1.65 (predicted)
pKa~3.1 (carboxylic acid)

The carboxylic acid group confers moderate acidity, while the benzoyl moiety enhances lipophilicity, influencing its pharmacokinetic behavior . Spectroscopic characterization via 1H^1\text{H}-NMR reveals distinct proton environments: the imidazole ring protons appear as singlet signals between δ 7.6–8.2 ppm, while aromatic protons from the benzoyl group resonate at δ 7.3–7.9 ppm .

Synthetic Methodologies

Acyl Chloride-Mediated Coupling

A common synthesis involves activating 1H-imidazole-5-carboxylic acid to its acyl chloride using oxalyl chloride, followed by coupling with benzophenone derivatives under basic conditions :

  • Activation:
    1H-imidazole-5-carboxylic acid+oxalyl chloride1H-imidazole-5-carbonyl chloride\text{1H-imidazole-5-carboxylic acid} + \text{oxalyl chloride} \rightarrow \text{1H-imidazole-5-carbonyl chloride} .

  • Coupling:
    Reacting the acyl chloride with 3- or 4-aminobenzophenone in DMF at 90°C yields the target compound in 58–77% yield .

Alternative Routes

  • Microwave-assisted synthesis: Reduces reaction time from 18 hours to 30 minutes while maintaining yields >70% .

  • Solid-phase synthesis: Utilizes resin-bound imidazole precursors for high-throughput library generation .

Biological Applications and Mechanisms

Anticancer Activity

4-Benzoyl-1H-imidazole-5-carboxylic acid derivatives exhibit potent antiproliferative effects against melanoma (A375, WM-164) and prostate cancer (PC-3) cell lines, with IC50_{50} values as low as 24 nM . Key mechanisms include:

  • Tubulin polymerization inhibition: Competes with colchicine for binding to β-tubulin’s Cys-241 residue, disrupting microtubule assembly .

  • Overcoming multidrug resistance: Retains efficacy in paclitaxel-resistant cell lines (resistance index = 1.3 vs. 69.3 for paclitaxel) .

Anti-Inflammatory Action

Methylated analogs (e.g., 1-methyl-2-(4-X-benzoyl)imidazole-5-carboxylic acids) reduce carrageenan-induced edema in murine models by 62–78%, comparable to tolmetin . The carboxylic acid group chelates cyclooxygenase-2’s (COX-2) Arg-120, suppressing prostaglandin synthesis .

Future Directions

Ongoing research focuses on:

  • Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles enhances aqueous solubility (48.9 μg/mL vs. 0.909 μg/mL for free drug) .

  • Dual-targeting agents: Hybrid molecules combining tubulin inhibition and HDAC suppression show synergistic effects in glioblastoma models .

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